-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one belongs to a class of compounds known as pyridazinones. Pyridazinones have been investigated for their potential medicinal properties, including:
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a complex organic compound belonging to the class of pyridazinones. This compound features a pyridazinone core structure, which is characterized by a pyridazine ring fused with a ketone group at the 3-position. The presence of a fluorophenyl group at the 6-position and a pyridin-2-ylmethyl substituent at the 2-position contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is CHFNO, with a molecular weight of approximately 256.28 g/mol.
The reactivity of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be attributed to its functional groups. Key reactions include:
Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:
The synthesis of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be achieved through several methods:
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has potential applications in:
Interaction studies have indicated that 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can engage with various biological targets:
Several compounds share structural similarities with 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-acetyl-4-(3-fluoroanilino)-6-phenyldiazine | Contains an acetyl group and different aniline substitution | Exhibits strong anti-inflammatory properties |
4-amino-pyridazin-3(2H)-one | Lacks fluorine substitution but retains similar core structure | Known for significant PDE4 inhibition |
5-acetyl-6-methylpyridazin-3-one | Methyl substitution instead of fluorine | Demonstrates varied antimicrobial activity |
The uniqueness of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one lies in its specific fluorinated phenyl group and pyridine derivative, which enhance its biological activity compared to other derivatives.